molecular formula C30H48O5 B1247208 Fomitopinic acid A

Fomitopinic acid A

Cat. No.: B1247208
M. Wt: 488.7 g/mol
InChI Key: GCGLPSVDVGXRFN-AMKDLFIQSA-N
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Description

Fomitopinic acid A is a lanostane-type triterpenoid isolated from the medicinal mushroom Fomitopsis pinicola (红缘层孔菌), a brown-rot fungus widely distributed in Asia and Europe . Its molecular formula is C₃₀H₄₈O₅ (molecular weight: 488.71 g/mol), and it is characterized by a tetracyclic lanostane skeleton with hydroxyl and carboxyl functional groups . Pharmacological studies highlight its potent anti-inflammatory activity, primarily through selective inhibition of cyclooxygenase (COX) enzymes. Specifically, it inhibits COX-1 and COX-2 with IC₅₀ values ranging from 0.087 to 1.15 μM, demonstrating higher selectivity for COX-2 compared to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin . This selectivity reduces the risk of gastrointestinal side effects associated with COX-1 inhibition, positioning it as a promising candidate for inflammation therapy .

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(2R,5S)-5,6-dihydroxy-6-methyl-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C30H48O5/c1-26(2)22-10-9-21-20(28(22,5)15-14-23(26)31)13-17-29(6)19(12-16-30(21,29)7)18(25(33)34)8-11-24(32)27(3,4)35/h18-19,22,24,32,35H,8-17H2,1-7H3,(H,33,34)/t18-,19-,22+,24+,28-,29-,30+/m1/s1

InChI Key

GCGLPSVDVGXRFN-AMKDLFIQSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@]1(CC[C@@H]2[C@@H](CC[C@@H](C(C)(C)O)O)C(=O)O)C)CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)CCC4(C3(CCC4C(CCC(C(C)(C)O)O)C(=O)O)C)C)C

Synonyms

fomitopinic acid A

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound is 10-fold more potent against COX-2 than Fomitopinic acid B, likely due to optimal side-chain hydrophobicity .
  • Glycosylation in fomitosides reduces membrane permeability, lowering efficacy compared to non-glycosylated analogs .

Functional Analogs from Other Species

Compounds with similar COX-inhibitory mechanisms but distinct structures:

Compound Source COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Notes
Schisandrin Schisandra chinensis 5.8 6.2 Non-selective Also suppresses NF-κB and MAPK pathways
Boeravinone B Boerhaavia diffusa 21.7 25.5 Non-selective Rotenoid with moderate anti-inflammatory effects
Myrtucommulone Myrtus communis >100 1.0 COX-2 selective Inhibits mPGES-1, not COX-2 directly
Berberine Berberis spp. 8.3 3.7 COX-2 selective Alkaloid with dual enzyme/gene suppression

Key Findings :

  • This compound is 20–250× more potent than plant-derived analogs like schisandrin and boeravinone B .
  • Unlike myrtucommulone, which indirectly reduces prostaglandins, this compound directly inhibits COX-2 enzymatic activity .

Mechanistic and Clinical Advantages

  • Selectivity : this compound’s COX-2/COX-1 inhibition ratio (0.38 ) surpasses aspirin (>1.0) and approaches celecoxib (0.28), minimizing ulcerogenic risks .
  • Synergy : Extracts of F. pinicola show enhanced efficacy due to synergistic interactions between fomitopinic acids and polysaccharides, which modulate angiogenesis and cytokine production .
  • Toxicity: No cytotoxicity observed at concentrations ≤1 mg/mL in endothelial cells, unlike berberine, which causes gastric lesions at high doses .

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationExample ParametersReference
¹H NMRStructural elucidation500 MHz, CDCl₃, δ 5.35 (H-7)
HPLC-DADPurity assessmentC18 column, λ=254 nm, RT=12.3 min
HR-ESI-MSMolecular formula confirmationm/z 345.2012 [M+H]⁺ (calc. 345.2008)
X-ray CrystallographyAbsolute configurationSpace group P2₁, R-factor=0.052

Q. Table 2. Common Pitfalls in Bioactivity Studies

PitfallMitigation StrategyReference
Solvent cytotoxicityUse ≤0.1% DMSO and include vehicle controls
Batch variability in natural sourcesAuthenticate fungal strains via ITS sequencing
Poor pharmacokinetic profilingUse stable isotope-labeled internal standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fomitopinic acid A
Reactant of Route 2
Fomitopinic acid A

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